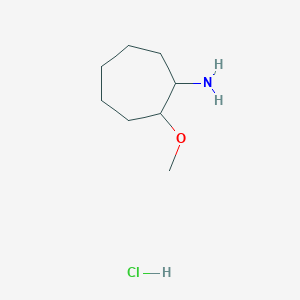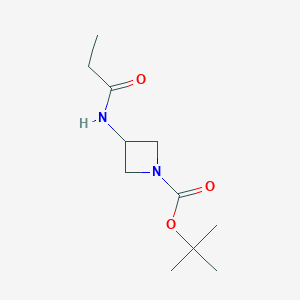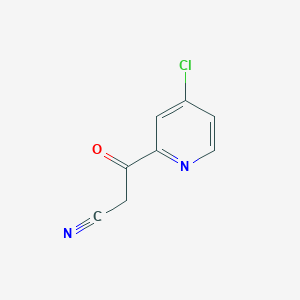
4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amin Dihydrochlorid
Übersicht
Beschreibung
4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride is a chemical compound with the CAS Number: 1461708-62-2 . It has a molecular weight of 288.22 and its IUPAC name is 4-(1H-benzo[d]imidazol-2-yl)cyclohexan-1-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17N3.2ClH/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13;;/h1-4,9-10H,5-8,14H2,(H,15,16);2*1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder and it is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Diese Verbindung wurde auf ihr Potenzial als Antioxidans untersucht. Antioxidantien sind entscheidend, um Zellen vor Schäden zu schützen, die durch freie Radikale verursacht werden. In der wissenschaftlichen Forschung wird die antioxidative Kapazität von Benzimidazol-Derivaten, einschließlich dieser Verbindung, mit verschiedenen In-vitro-Assays wie DPPH-Radikalfängeraktivität, Reduktionskraft von Eisenionen und Hemmung der β-Carotin-Bleiche bewertet . Diese Studien sind wichtig für die Entwicklung neuer therapeutischer Wirkstoffe, die oxidativen Stress-bedingten Erkrankungen entgegenwirken können.
Antibakterielle Eigenschaften
Benzimidazol-Derivate sind dafür bekannt, antibakterielle Aktivitäten zu zeigen. Forschungen mit 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amin Dihydrochlorid umfassen Tests gegen verschiedene Bakterienstämme, darunter Escherichia coli und Staphylococcus aureus, um die minimale Hemmkonzentration (MHK) und die minimale bakterizide Konzentration (MBK) zu bestimmen . Solche Studien sind grundlegend für die Suche nach neuen Antibiotika und antimikrobiellen Wirkstoffen.
Molekular-Docking-Studien
Molekular-Docking ist eine Methode zur Vorhersage der Wechselwirkung zwischen einem Molekül und einem Zielprotein, die für die Arzneimittelentwicklung unerlässlich ist. Benzimidazol-Derivate werden aufgrund ihrer strukturellen Eigenschaften häufig in Molekular-Docking-Studien eingesetzt, um ihre Bindungsaffinitäten und ihr Potenzial als Arzneimittelkandidaten zu untersuchen .
Synthese neuer Verbindungen
Die chemische Struktur von This compound dient als Baustein für die Synthese neuer Verbindungen. Mit Methoden wie der mikrowellengestützten Synthese können Forscher neue Benzimidazol-Derivate mit potenziellen pharmazeutischen Anwendungen herstellen .
Apoptoseinduktion in der Krebsforschung
In der Krebsforschung ist die Induktion von Apoptose (programmierter Zelltod) in Krebszellen eine wichtige therapeutische Strategie. Es wurde gezeigt, dass einige Benzimidazol-Derivate in bestimmten Krebszelllinien Apoptose induzieren, was darauf hindeutet, dass diese Verbindung auch auf ihr Potenzial zur Hemmung des Tumorwachstums untersucht werden könnte .
Profiling der biologischen Aktivität
Benzimidazol-Derivate werden auf eine breite Palette biologischer Aktivitäten untersucht, darunter antibakterielle, antifungale, antivirale und entzündungshemmende Eigenschaften. Diese Verbindung könnte aufgrund ihres Benzimidazol-Kerns an Studien beteiligt sein, um ihre Wirksamkeit in diesen verschiedenen biologischen Aktivitäten zu bewerten .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(1H-benzimidazol-2-yl)cyclohexan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13;;/h1-4,9-10H,5-8,14H2,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMIMQPPOUCVCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NC3=CC=CC=C3N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461708-62-2 | |
| Record name | 4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate](/img/structure/B1379145.png)
![3-(5-chloropyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1379147.png)

![benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate](/img/structure/B1379153.png)




![1-[(4-aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1379159.png)
